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molecular formula C11H21N B8440495 N-(1,2-dicyclopropylethyl)propylamine

N-(1,2-dicyclopropylethyl)propylamine

Cat. No. B8440495
M. Wt: 167.29 g/mol
InChI Key: XZJPCJCCWWARKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464847

Procedure details

Add 6.9 ml of propylamine to 2.2 g of cyclopropylmethyl cyclopropyl ketone in 85 ml of methylene chloride. Add 7 ml of a 1M solution of titanium (IV) chloride in methylene chloride dropwise at room temperature. After 18 hours stirring, add 40 ml of anhydrous methanol. Cool to 0° C. and add 1.0 g of sodium borohydride in small amounts. After overnight stirring at room temperature, add 10 ml of water and evaporate under vacuum. Take up in water and extract with methylene chloride. Extract with 2N hydrochloric acid. Wash with ethyl ether. Neutralise the aqueous phase with concentrated sodium hydroxide solution. Extract with methylene chloride, dry over anhydrous sodium sulphate and evaporate to dryness to obtain a colourless oil.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH:5]1([C:8]([CH2:10][CH:11]2[CH2:13][CH2:12]2)=O)[CH2:7][CH2:6]1.CO.[BH4-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl.O>[CH:5]1([CH:8]([NH:4][CH2:1][CH2:2][CH3:3])[CH2:10][CH:11]2[CH2:13][CH2:12]2)[CH2:7][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CC1)C(=O)CC1CC1
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 18 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After overnight stirring at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporate under vacuum
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Extract with 2N hydrochloric acid
WASH
Type
WASH
Details
Wash with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
Extract with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a colourless oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(CC1)C(CC1CC1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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